3-Amino-9H-pyrido[3,4-b]indole
Overview
Description
3-Amino-9H-pyrido[3,4-b]indole, also known as 3-Amino-β-carboline, is a compound with the molecular formula C11H9N3 . It appears as a light yellow to yellow to green powder or crystal .
Synthesis Analysis
The synthesis of 3-substituted β-carbolinone derivatives from 3-substituted β-carboline has been reported . A possible reaction mechanism for the formation of the skeleton of β-carbolin-1-one is proposed .Molecular Structure Analysis
The molecular structure of 3-Amino-9H-pyrido[3,4-b]indole is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
3-Amino-9H-pyrido[3,4-b]indole has a molecular weight of 183.21 . It is a solid at 20 degrees Celsius . Its melting point is 291 °C . The maximum absorption wavelength is 299 nm .Scientific Research Applications
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Matrix for Analysis of Cyclodextrins and Sulfated Oligosaccharides
- Application : 3-Amino-9H-pyrido[3,4-b]indole is used as a matrix for the analysis of cyclodextrins and sulfated oligosaccharides .
- Method : The compound is likely used in combination with DHB as a co-matrix . The specific experimental procedures would depend on the nature of the analysis being conducted.
- Results : The results would vary depending on the specific cyclodextrins and sulfated oligosaccharides being analyzed. The use of 3-Amino-9H-pyrido[3,4-b]indole as a matrix likely enhances the accuracy and precision of these analyses .
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Synthesis of Complex Alkaloids
- Application : A structural variant of 3-Amino-9H-pyrido[3,4-b]indole, tricyclic β-carbolinone, has been used as an important intermediate for the preparation of complex alkaloids .
- Method : The specific methods of application or experimental procedures would depend on the specific alkaloids being synthesized .
- Results : The use of tricyclic β-carbolinone as an intermediate has been found to possess potent bioactivities .
Safety And Hazards
properties
IUPAC Name |
9H-pyrido[3,4-b]indol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c12-11-5-8-7-3-1-2-4-9(7)14-10(8)6-13-11/h1-6,14H,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMPOJSWOINMDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=NC=C3N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10224356 | |
Record name | 3-Aminonorharman | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10224356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9H-pyrido[3,4-b]indol-3-amine | |
CAS RN |
73834-77-2 | |
Record name | 9H-Pyrido[3,4-b]indol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73834-77-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Aminonorharman | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073834772 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Aminonorharman | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10224356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Aminonorharman | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89GRX55RRD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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